
2',3'-dialdehyde ATP
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Vue d'ensemble
Description
2',3'-dialdehyde ATP, also known as this compound, is a useful research compound. Its molecular formula is C10H14N5O13P3 and its molecular weight is 505.17 g/mol. The purity is usually 95%.
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Activité Biologique
2',3'-Dialdehyde ATP (dial-ATP) is a modified form of adenosine triphosphate (ATP) that exhibits unique biological activities, particularly as an affinity label for various ATP-binding enzymes. This compound has been extensively studied for its interactions with different enzymes and its potential applications in biochemical research.
- Molecular Formula : C10H14N5O13P3
- Molecular Weight : 505.17 g/mol
- LogP : -5.1 (indicating high polarity)
Dial-ATP primarily acts by modifying lysine residues at the active sites of ATP-dependent enzymes. This modification leads to enzyme inactivation, which can be reversible or irreversible depending on the specific enzyme and conditions.
Enzyme Interactions
-
Phosphorylase Kinase :
- Dial-ATP has been shown to inactivate phosphorylase kinase through a pseudo-first-order reaction mechanism. The presence of natural ATP can protect the enzyme from inactivation, indicating that dial-ATP competes with ATP for binding at the active site .
- Kinetics studies reveal that approximately one mole of dial-ATP per mole of enzyme is sufficient for complete inactivation, suggesting a strong interaction between dial-ATP and the enzyme .
-
Tonoplast H+-ATPase :
- In studies involving mung bean seedlings, dial-ATP was identified as an affinity label for the H+-ATPase from tonoplast membranes. The compound caused significant inactivation of both membrane-bound and soluble ATPase activities, with a competitive inhibition pattern observed against ATP .
- The inactivation kinetics suggested a minimum half-time of 20 seconds and a rate constant of 0.035 s−1, emphasizing the rapid action of dial-ATP on the enzyme .
- Sodium-Potassium ATPase :
Study on Hematopoietic Stem Cells
A notable study investigated the effects of dial-ATP on hematopoietic stem cells (HSCs). Treatment with oxidized this compound resulted in significant reductions in HSC proliferation and altered cell cycle dynamics, particularly under inflammatory conditions. The findings suggest that dial-ATP can modulate HSC activity through its effects on P2X receptors, which are critical for cellular signaling pathways .
Comparative Studies on Affinity Labeling
Research comparing various affinity labels, including dial-ATP, highlighted its effectiveness in selectively targeting nucleotide-binding sites across different enzymes. This specificity is crucial for understanding enzyme mechanisms and developing potential therapeutic agents .
Data Tables
Enzyme | Effect of Dial-ATP | Kinetics | Protection by ATP |
---|---|---|---|
Phosphorylase Kinase | Complete inactivation | Pseudo-first-order kinetics | Yes |
Tonoplast H+-ATPase | Significant inactivation | Half-time: 20 s; Rate constant: 0.035 s−1 | Yes |
Sodium-Potassium ATPase | Inhibition observed | Not specified | Yes |
Analyse Des Réactions Chimiques
Enzymatic Inhibition Mechanisms
dial-ATP demonstrates targeted inhibition through covalent modification of ATP-binding sites in three distinct enzyme systems:
Tonoplast H⁺-ATPase
-
Binds irreversibly to the large (A) subunit of vacuolar ATPase in mung bean seedlings (Vigna radiata L.)
-
Causes 100% inhibition of both ATP hydrolysis (specific activity 1.2 μmol Pi/mg protein/min) and proton translocation (ΔpH 1.8 units) at 5 mM concentration
-
Competitive inhibition pattern with ATP (Kₐ = 4.1 mM) confirmed by linear Lineweaver-Burk plot analysis
Methylreductase System
-
Irreversibly inhibits component A3 in Methanobacterium thermoautotrophicum at 5 mM concentration
-
Shows specificity among 17 tested purine derivatives, sharing inhibitory effects only with 8-azido-ATP and α,β-thio-ADP
PRPP Synthetase
-
Inactivates E. coli enzyme through modification of three lysine residues
-
Complete inhibition requires 2 moles dial-ATP per enzyme subunit
-
Substrate protection studies show 85% activity retention with 1 mM ATP co-incubation
Reaction Kinetics and Binding Parameters
Key kinetic characteristics of dial-ATP-enzyme interactions:
Molecular Modification Sites
Structural analysis reveals lysine targeting specificity:
Modified Residue | Relative Reactivity | Functional Role |
---|---|---|
Lys193 | 100% | Catalytic phosphate transfer |
Lys181 | 65% | Regulatory domain interaction |
Lys230 | 45% | Substrate binding stabilization |
Labeling occurs through Schiff base formation between aldehyde groups and ε-amino lysine residues, stabilized by NaBH₄ reduction (80% stabilization efficiency ).
Substrate Protection and Specificity
Nucleotide competition studies demonstrate binding hierarchy:
System | Protection Efficacy (1 mM) |
---|---|
Tonoplast ATPase | ATP > PPᵢ > ADP ≈ AMP |
PRPP Synthetase | ATP > ADP > GTP |
Methylreductase | ATP exclusively |
Protection constants (K_prot):
-
ATP: 0.12 mM (tonoplast), 0.08 mM (PRPP)
-
ADP: 0.85 mM (tonoplast), 0.35 mM (PRPP)
Structural Activity Relationships
-
Ribose Modification : 2',3'-dialdehyde formation reduces ATP binding affinity 15-fold compared to native ATP
-
Phosphate Chain : α-phosphate essential for recognition (β,γ modifications reduce inhibition by 90%)
-
Adenine Base : N⁶-amino group critical for binding (8-azido substitution maintains 75% activity)
These biochemical profiles establish dial-ATP as a versatile tool for probing ATP-dependent enzymatic mechanisms through targeted active site modification.
Propriétés
Numéro CAS |
54970-91-1 |
---|---|
Formule moléculaire |
C10H14N5O13P3 |
Poids moléculaire |
505.17 g/mol |
Nom IUPAC |
[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
Clé InChI |
ZOSTZYMLOPBGQI-NKWVEPMBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |
Key on ui other cas no. |
54970-91-1 |
Synonymes |
2',3'-dialdehyde ATP adenosine 5'-triphosphate 2',3',-dialdehyde ATP dialdehyde dial-ATP oATP (oxidized adenosine triphosphate) oxidized ATP oxo-ATP |
Origine du produit |
United States |
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